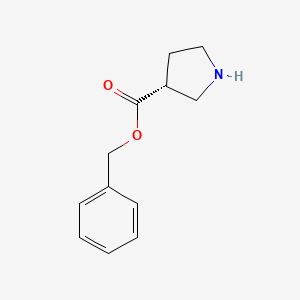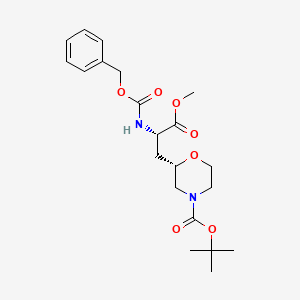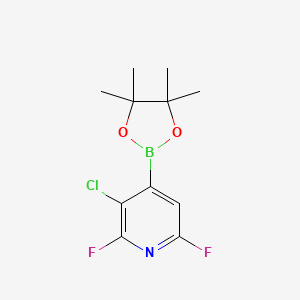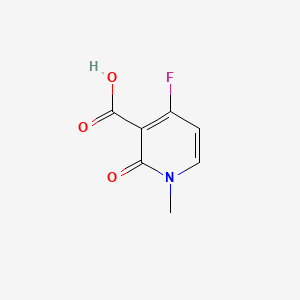
N-Hydroxy-9-methyladenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-9-methyladenine is a derivative of adenine, a fundamental component of nucleic acids. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom at the sixth position of the adenine ring, and a methyl group at the ninth position. It is a significant molecule in the study of DNA and RNA modifications, particularly in the context of epigenetic regulation and gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Hydroxy-9-methyladenine can be synthesized through the hydroxylation of 9-methyladenine. This process typically involves the use of Fe²⁺ and 2-oxoglutarate-dependent dioxygenase enzymes, which facilitate the hydroxylation reaction under mild conditions . The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective hydroxylation of the methyladenine substrate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale enzymatic hydroxylation processes. These processes are optimized for high yield and purity, utilizing bioreactors and continuous flow systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-9-methyladenine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form various derivatives.
Reduction: The compound can be reduced back to 9-methyladenine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
Applications De Recherche Scientifique
N-Hydroxy-9-methyladenine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleic acid modifications and their effects on molecular interactions and stability.
Biology: The compound is significant in the study of epigenetic regulation, particularly in understanding how hydroxylation affects gene expression and cellular processes.
Medicine: Research into this compound contributes to the development of novel therapeutic agents targeting epigenetic modifications in diseases such as cancer.
Industry: The compound is used in the development of biochemical assays and diagnostic tools for detecting and quantifying nucleic acid modifications.
Mécanisme D'action
N-Hydroxy-9-methyladenine exerts its effects primarily through its role in epigenetic regulation. The hydroxylation of 9-methyladenine alters the chemical properties of the nucleic acid, affecting its interaction with proteins and other molecules involved in gene expression. This modification can influence the stability and function of DNA and RNA, thereby regulating various cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Methyladenine: The parent compound, which lacks the hydroxyl group.
N6-Methyladenine: Another methylated derivative of adenine, which is involved in different epigenetic processes.
N6-Hydroxymethyladenine: A similar hydroxylated derivative, but with the hydroxyl group at the sixth position.
Uniqueness
N-Hydroxy-9-methyladenine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in studying the effects of nucleic acid modifications on gene regulation and cellular function .
Propriétés
Numéro CAS |
7269-60-5 |
|---|---|
Formule moléculaire |
C6H7N5O |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
N-(9-methylpurin-6-yl)hydroxylamine |
InChI |
InChI=1S/C6H7N5O/c1-11-3-9-4-5(10-12)7-2-8-6(4)11/h2-3,12H,1H3,(H,7,8,10) |
Clé InChI |
ODJDQMHTJOZHFO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C(N=CN=C21)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene](/img/structure/B14021287.png)












